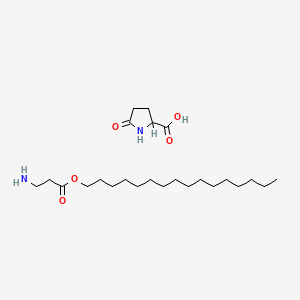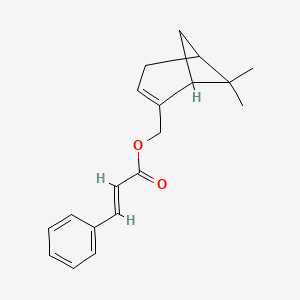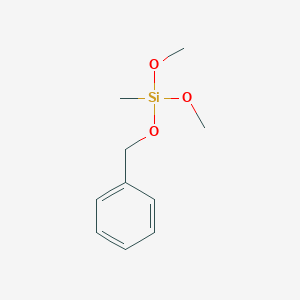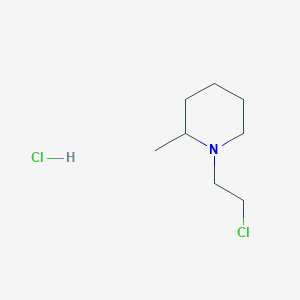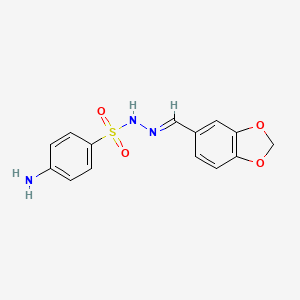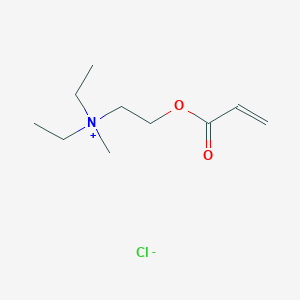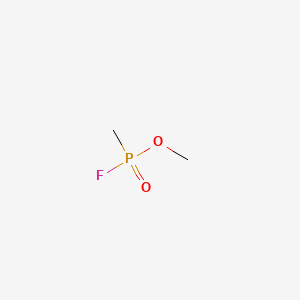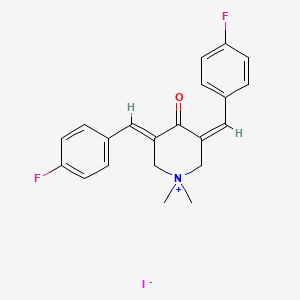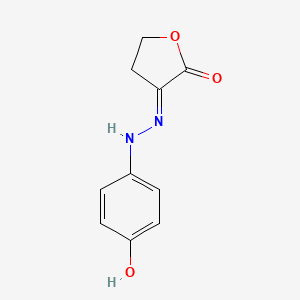
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol It is known for its unique structure, which includes a dihydrofuran ring and a hydrazone linkage to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) typically involves the reaction of dihydrofuran-2,3-dione with 4-hydroxyphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial-scale purification techniques, such as distillation and large-scale chromatography, are employed to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrofuran-2,3-dione: A precursor in the synthesis of dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone).
4-Hydroxyphenylhydrazine: Another precursor used in the synthesis.
Furan-2,3-dione: A structurally related compound with similar reactivity.
Uniqueness
Dihydrofuran-2,3-dione 3-((4-hydroxyphenyl)hydrazone) is unique due to its combined structural features of a dihydrofuran ring and a hydrazone linkage to a hydroxyphenyl group. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
93803-49-7 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(3E)-3-[(4-hydroxyphenyl)hydrazinylidene]oxolan-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-8-3-1-7(2-4-8)11-12-9-5-6-15-10(9)14/h1-4,11,13H,5-6H2/b12-9+ |
InChI-Schlüssel |
JJBRPKOCBITOQD-FMIVXFBMSA-N |
Isomerische SMILES |
C\1COC(=O)/C1=N/NC2=CC=C(C=C2)O |
Kanonische SMILES |
C1COC(=O)C1=NNC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


